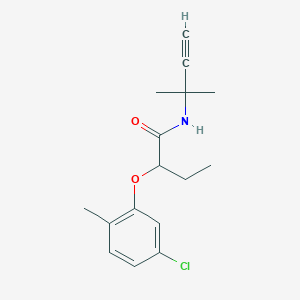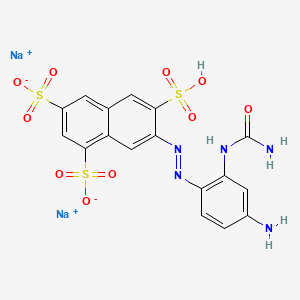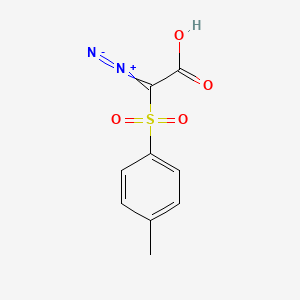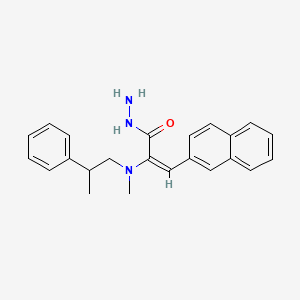
N-Methyl-N-(alpha-methylphenethyl)glycine 2-(2-naphthylmethylene)hydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methyl-N-(alpha-methylphenethyl)glycine 2-(2-naphthylmethylene)hydrazide is a complex organic compound with a unique structure that combines elements of glycine, phenethyl, and naphthyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-(alpha-methylphenethyl)glycine 2-(2-naphthylmethylene)hydrazide typically involves multiple steps, starting with the preparation of the glycine derivative. The process includes:
N-Methylation of Glycine: This step involves the methylation of glycine using methyl iodide in the presence of a base such as sodium hydroxide.
Formation of the Phenethyl Derivative: The alpha-methylphenethyl group is introduced through a Friedel-Crafts alkylation reaction using benzene and a suitable alkylating agent.
Condensation with 2-Naphthylmethylene Hydrazide: The final step involves the condensation of the N-methyl-N-(alpha-methylphenethyl)glycine with 2-naphthylmethylene hydrazide under acidic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-Methyl-N-(alpha-methylphenethyl)glycine 2-(2-naphthylmethylene)hydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the glycine or phenethyl moieties using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted glycine or phenethyl derivatives.
Wissenschaftliche Forschungsanwendungen
N-Methyl-N-(alpha-methylphenethyl)glycine 2-(2-naphthylmethylene)hydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of novel materials and as a precursor for various industrial chemicals.
Wirkmechanismus
The mechanism of action of N-Methyl-N-(alpha-methylphenethyl)glycine 2-(2-naphthylmethylene)hydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signaling pathways and gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Methylglycine: A simpler derivative with similar structural features.
N-Phenethylglycine: Another related compound with a phenethyl group.
2-Naphthylmethylene Hydrazide: A component of the target compound with distinct properties.
Uniqueness
N-Methyl-N-(alpha-methylphenethyl)glycine 2-(2-naphthylmethylene)hydrazide is unique due to its combination of glycine, phenethyl, and naphthyl groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
72606-64-5 |
|---|---|
Molekularformel |
C23H25N3O |
Molekulargewicht |
359.5 g/mol |
IUPAC-Name |
(E)-2-[methyl(2-phenylpropyl)amino]-3-naphthalen-2-ylprop-2-enehydrazide |
InChI |
InChI=1S/C23H25N3O/c1-17(19-8-4-3-5-9-19)16-26(2)22(23(27)25-24)15-18-12-13-20-10-6-7-11-21(20)14-18/h3-15,17H,16,24H2,1-2H3,(H,25,27)/b22-15+ |
InChI-Schlüssel |
VKAIUXWMSOGSLP-PXLXIMEGSA-N |
Isomerische SMILES |
CC(CN(C)/C(=C/C1=CC2=CC=CC=C2C=C1)/C(=O)NN)C3=CC=CC=C3 |
Kanonische SMILES |
CC(CN(C)C(=CC1=CC2=CC=CC=C2C=C1)C(=O)NN)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


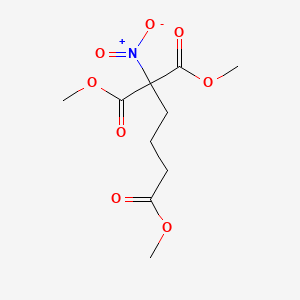
![1-[(Benzyloxy)methyl]pyrrolidine](/img/structure/B14473467.png)
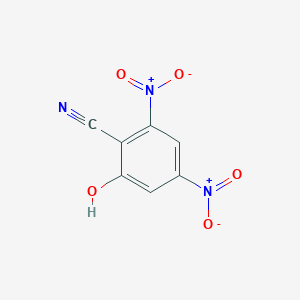
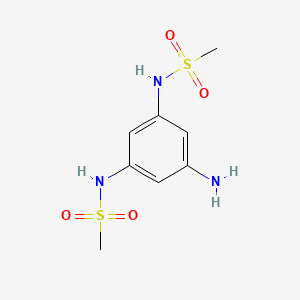
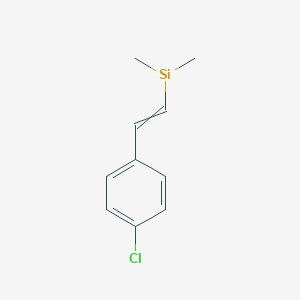
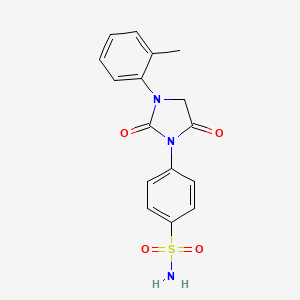


![Bicyclo[2.2.1]heptane-2-propanal, alpha-methyl-, oxime](/img/structure/B14473501.png)
![2-[2-[6-[2-(2-Hydroxyethoxy)ethylimino]hexylideneamino]ethoxy]ethanol](/img/structure/B14473504.png)
